[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone
Description
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety
Properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-7-8-16(10-14)15(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17H,7-8,10H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCOFQIZVBMIV-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthalene moiety. One common method involves the reaction of naphthalene-2-carboxylic acid with (3R)-3-hydroxypyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of [(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthalene derivatives: Compounds with a naphthalene moiety that have diverse applications in medicinal chemistry and material science
Uniqueness
[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone is unique due to the combination of the pyrrolidine ring and naphthalene moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
